molecular formula C12H10FNO2S B147208 3-Fluoro-alpha-methyl-4-(2-thiazolyl)benzeneacetic acid CAS No. 132483-34-2

3-Fluoro-alpha-methyl-4-(2-thiazolyl)benzeneacetic acid

Cat. No.: B147208
CAS No.: 132483-34-2
M. Wt: 251.28 g/mol
InChI Key: XAXMCRLNNVULLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-alpha-methyl-4-(2-thiazolyl)benzeneacetic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

One common method involves the reaction of 2-aminothiazole with a fluoro-substituted benzaldehyde under acidic conditions to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

3-Fluoro-alpha-methyl-4-(2-thiazolyl)benzeneacetic acid can undergo various chemical reactions, including:

Scientific Research Applications

3-Fluoro-alpha-methyl-4-(2-thiazolyl)benzeneacetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-alpha-methyl-4-(2-thiazolyl)benzeneacetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways to exert anti-inflammatory effects .

Comparison with Similar Compounds

3-Fluoro-alpha-methyl-4-(2-thiazolyl)benzeneacetic acid can be compared with other thiazole derivatives, such as:

Properties

CAS No.

132483-34-2

Molecular Formula

C12H10FNO2S

Molecular Weight

251.28 g/mol

IUPAC Name

2-[3-fluoro-4-(1,3-thiazol-2-yl)phenyl]propanoic acid

InChI

InChI=1S/C12H10FNO2S/c1-7(12(15)16)8-2-3-9(10(13)6-8)11-14-4-5-17-11/h2-7H,1H3,(H,15,16)

InChI Key

XAXMCRLNNVULLV-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1)C2=NC=CS2)F)C(=O)O

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=NC=CS2)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.